{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16340310
InChI: InChI=1S/C15H16FNO2/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-8H,9-10,17H2,1H3
SMILES:
Molecular Formula: C15H16FNO2
Molecular Weight: 261.29 g/mol

{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine

CAS No.:

Cat. No.: VC16340310

Molecular Formula: C15H16FNO2

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine -

Specification

Molecular Formula C15H16FNO2
Molecular Weight 261.29 g/mol
IUPAC Name [4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methanamine
Standard InChI InChI=1S/C15H16FNO2/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-8H,9-10,17H2,1H3
Standard InChI Key SAHIQXMLBSVROC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2F

Introduction

{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine is a complex organic compound that has garnered significant attention in scientific research, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorophenyl moiety and two methoxy groups, contributing to its potential biological activity.

Synthesis Methods

The synthesis of {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine typically involves multiple steps. Industrial methods may incorporate advanced techniques such as continuous flow reactors and automated purification processes to optimize yield and purity.

Applications in Scientific Research

{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine is primarily used in scientific research, particularly in pharmacology and medicinal chemistry. Its complex structure makes it an interesting candidate for studying pharmacological properties and potential therapeutic applications.

Comparison with Similar Compounds

In comparison to other compounds with fluorine substitutions, such as those discussed in the context of Leishmania proteasome inhibitors, the addition of fluorine can significantly impact potency and solubility. For instance, moving a fluorine atom from the 4-position to the 2-position in certain compounds can result in decreased potency . This highlights the importance of structural modifications in optimizing biological activity.

Future Research Directions

Future research should focus on elucidating the specific biological pathways through which {4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine acts. Additionally, exploring its potential therapeutic applications and optimizing its synthesis for higher yield and purity are crucial steps in advancing its utility in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator